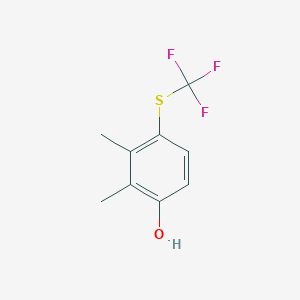

2,3-Dimethyl-4-(trifluoromethylthio)phenol

Descripción general

Descripción

2,3-Dimethyl-4-(trifluoromethylthio)phenol is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(trifluoromethylthio)phenol typically involves the electrophilic aromatic substitution of phenols. One common method is the direct electrophilic trifluoromethylthiolation of phenols using N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride diethyl etherate or triflic acid as promoters . The reaction is highly selective for the para position of the phenol ring, yielding the desired product efficiently.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Key factors include the concentration of reagents, temperature control, and the use of appropriate solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-4-(trifluoromethylthio)phenol undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) to form bromo- and iodo-substituted products.

Oxidation Reactions: It can be oxidized using nitric acid or a mixture of nitric acid and sulfuric acid to form nitro-substituted products.

Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling with phenylboronic acid to form benzyl-substituted products.

Common Reagents and Conditions

Halogenation: N-bromosuccinimide (NBS), N-iodosuccinimide (NIS)

Oxidation: Nitric acid (HNO₃), Nitric acid/sulfuric acid (HNO₃/H₂SO₄)

Coupling: Phenylboronic acid, Palladium catalyst

Major Products Formed

- Bromo-substituted products

- Iodo-substituted products

- Nitro-substituted products

- Benzyl-substituted products

Aplicaciones Científicas De Investigación

Chemistry

In the field of synthetic organic chemistry, 2,3-Dimethyl-4-(trifluoromethylthio)phenol serves as a valuable building block for constructing more complex organic molecules. It participates in various chemical reactions including:

- Substitution Reactions : The compound can react with halogenating agents like N-bromosuccinimide (NBS) to yield bromo-substituted derivatives.

- Oxidation Reactions : It can be oxidized to produce nitro-substituted products using nitric acid.

- Coupling Reactions : The compound can undergo Suzuki–Miyaura coupling with phenylboronic acid to create benzyl-substituted products.

Biology

The biological activity of this compound is of significant interest due to its potential interactions with biomolecules. The trifluoromethylthio group enhances lipophilicity and bioavailability, suggesting potential pharmacological applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against resistant strains, indicating its potential as a new antimicrobial agent.

- Cytotoxicity in Cancer Research : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This highlights its potential as a lead compound for anticancer drug development .

Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated a marked inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics. This suggests that the compound could play a crucial role in developing novel antimicrobial therapies.

Cytotoxic Effects on Cancer Cells

In another research effort focused on cancer treatment, this compound was tested on various cancer cell lines. The findings revealed that the compound effectively induced apoptosis through oxidative stress pathways. These results underscore its potential utility in designing new anticancer agents .

Mecanismo De Acción

The mechanism by which 2,3-Dimethyl-4-(trifluoromethylthio)phenol exerts its effects involves its interaction with molecular targets through its trifluoromethylthio group. This group can modulate the compound’s binding affinity and stability, making it a valuable component in various chemical and biological processes. The exact molecular pathways involved depend on the specific application and target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethylthio)phenol

- 2-(4-(Trifluoromethylthio)phenyl)acetic acid

- 1-(4-(Trifluoromethylthio)phenyl)ethan-1-amine hydrochloride

Uniqueness

2,3-Dimethyl-4-(trifluoromethylthio)phenol is unique due to the presence of both dimethyl and trifluoromethylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .

Actividad Biológica

2,3-Dimethyl-4-(trifluoromethylthio)phenol, with the CAS number 129644-70-8, is a phenolic compound that has garnered attention for its unique chemical structure and potential biological applications. The trifluoromethylthio group enhances the lipophilicity and bioavailability of the compound, making it a candidate for various pharmacological studies and applications in organic synthesis.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution. Common methods include:

- Direct Electrophilic Trifluoromethylthiolation : This method employs N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride diethyl etherate or triflic acid as promoters .

- Industrial Production : In industrial settings, the process is optimized for yield and purity, focusing on reagent concentration and temperature control.

The biological activity of this compound is primarily attributed to its trifluoromethylthio group. This moiety can modulate the compound's binding affinity to various biological targets, enhancing its efficacy in biological systems. The exact pathways are contingent on the specific biomolecules involved but generally relate to interactions with lipid membranes and other cellular components .

Biological Activity

Research indicates that compounds containing trifluoromethylthio groups exhibit significant biological activities, including antimicrobial properties and potential anti-cancer effects. The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against several pathogenic bacteria. Results indicated that this compound inhibited bacterial growth significantly, particularly in strains resistant to conventional antibiotics. This suggests its potential role in developing new antimicrobial agents.

- Cytotoxicity in Cancer Research : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings highlight its potential as a lead compound for anticancer drug development.

Propiedades

IUPAC Name |

2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUDEIARBMXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563806 | |

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129644-70-8 | |

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.